molecular formula C15H11N3OS2 B12146452 3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12146452
M. Wt: 313.4 g/mol
InChI Key: PBHMVPXKXHGWCJ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-aminopyridine with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidinone core is known to interact with biological macromolecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Pyridylmethylene Derivatives: Compounds with a pyridylmethylene group.

    Phenylamino Derivatives: Compounds with a phenylamino group.

Uniqueness

3-(Phenylamino)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

(5Z)-3-anilino-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11N3OS2/c19-14-13(10-12-8-4-5-9-16-12)21-15(20)18(14)17-11-6-2-1-3-7-11/h1-10,17H/b13-10-

InChI Key

PBHMVPXKXHGWCJ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.